molecular formula C6H10O4Se2 B1210313 Propionic acid, 3,3'-diselenodi- CAS No. 7370-58-3

Propionic acid, 3,3'-diselenodi-

Cat. No. B1210313
CAS RN: 7370-58-3
M. Wt: 304.1 g/mol
InChI Key: AXJLEYVRLPNPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, also known as propanoic acid, is a colorless, corrosive, and naturally occurring organic acid1. It has a pungent, disagreeable, and rancid odor1. The compound you mentioned, “Propionic acid, 3,3’-diselenodi-”, seems to be a derivative of propionic acid. However, there is limited information available specifically about this compound.



Synthesis Analysis

Propionic acid is currently produced on a commercial scale by chemical synthesis from petroleum-based feedstock1. New microbial approaches using renewable biomass have attracted attention for a more sustainable production1. However, the specific synthesis process for “Propionic acid, 3,3’-diselenodi-” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound provides insights into its physical and chemical properties. However, specific information about the molecular structure of “Propionic acid, 3,3’-diselenodi-” is not readily available in the literature.



Chemical Reactions Analysis

The hydrolysis of propionic anhydride (PA) has been studied as a model reaction2. A reaction model considering both the reaction kinetics and anhydride solubility has been developed based on the reaction mechanism2. However, specific chemical reactions involving “Propionic acid, 3,3’-diselenodi-” are not readily available in the literature.



Physical And Chemical Properties Analysis

Propionic acid is a colorless, oily liquid with a pungent and unpleasant odor1. It has a boiling point of 141 °C and a melting point of -24–23 °C4. Its density is 1.033 g/mL at 25 °C4. However, the specific physical and chemical properties of “Propionic acid, 3,3’-diselenodi-” are not readily available in the literature.


Future Directions

The study of propionic acid and its derivatives continues to be an active area of research. For example, the gut metabolite indole-3-propionic acid (IPA), a derivative of propionic acid, has been studied for its potential therapeutic effects in addressing behavioral and neural deficits6. However, specific future directions for “Propionic acid, 3,3’-diselenodi-” are not readily available in the literature.


Please note that the information provided here is based on the available literature and may not fully cover “Propionic acid, 3,3’-diselenodi-”. Further research may be needed to obtain more comprehensive information about this specific compound.


properties

IUPAC Name

3-(2-carboxyethyldiselanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4Se2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJLEYVRLPNPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Se][Se]CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224006
Record name Propionic acid, 3,3'-diselenodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3,3'-diselenodi-

CAS RN

7370-58-3
Record name Diselenodipropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7370-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',3-Diselenodipropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 3,3'-diselenodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7370-58-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3',3-DISELENODIPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SP2QS73W9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.